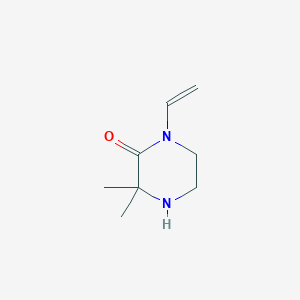

Piperazinone,1-ethenyl-3,3-dimethyl-(9ci)

Description

Significance of Piperazinone Scaffolds in Contemporary Synthetic Methodologies

The piperazine (B1678402) ring and its derivatives, including piperazinones, are recognized as "privileged scaffolds" in drug discovery and medicinal chemistry. rsc.orgresearchgate.net This designation stems from their frequent appearance in a wide array of biologically active compounds and FDA-approved drugs. mdpi.comencyclopedia.pub The piperazine nucleus is a key structural component in pharmaceuticals across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases. rsc.org

The significance of the piperazinone scaffold can be attributed to several key factors:

Structural Versatility: The piperazine ring's chair-like conformation and the presence of two nitrogen atoms allow for diverse substitution patterns, enabling fine-tuning of a molecule's steric and electronic properties. rsc.org

Physicochemical Properties: The nitrogen atoms can be functionalized to modulate properties such as solubility, basicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles. nih.gov

Synthetic Accessibility: The piperazine core is readily synthesized and modified, making it an attractive building block for constructing complex molecular libraries for high-throughput screening. mdpi.com

The incorporation of a piperazinone moiety, as seen in 1-Ethenyl-3,3-dimethylpiperazin-2-one, provides a rigid, amide-containing structure that can participate in specific biological interactions while serving as a robust framework for further chemical modification.

Table 1: Therapeutic Applications of Piperazine-Containing Drugs

| Therapeutic Area | Example Drug(s) | Role of Piperazine Scaffold |

|---|---|---|

| Anticancer | Imatinib, Bosutinib | Core structural component interacting with target kinases. |

| Antipsychotic | Bifeprunox, Amoxapine | Modulates receptor binding affinity and selectivity. |

| Antihistamine | Cyclizine, Meclizine | Forms the central pharmacophore. |

| Antibiotic | Ciprofloxacin | Enhances antibacterial activity and pharmacokinetic properties. |

| Antifungal | Itraconazole | Key part of the molecule's overall three-dimensional structure. |

Rationale for Investigating N-Ethenyl-Substituted Heterocycles in Synthetic Transformations

The attachment of an ethenyl (vinyl) group directly to a nitrogen atom within a heterocyclic ring, creating an N-vinyl derivative, introduces a highly valuable functional handle for a variety of synthetic transformations. nih.gov N-vinyl heterocycles, such as the well-studied N-vinyl-2-pyrrolidone (NVP), are crucial monomers in polymer science and versatile intermediates in organic synthesis. researchgate.netresearchgate.net

The rationale for investigating N-ethenyl-substituted heterocycles like 1-Ethenyl-3,3-dimethylpiperazin-2-one includes:

Polymerization: The vinyl group can undergo radical or controlled polymerization to produce polymers with tailored properties. Poly(N-vinylpyrrolidone) (PVP), for example, is a biocompatible and water-soluble polymer used extensively in pharmaceutical and biomedical applications. nih.gov

Cycloaddition Reactions: The electron-deficient nature of the double bond in many N-vinyl amides makes them excellent partners in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, providing access to complex fused-ring systems.

Further Functionalization: The vinyl group is susceptible to a wide range of chemical modifications, including hydrogenation, halogenation, hydroformylation, and various metal-catalyzed cross-coupling reactions. This allows the N-vinyl group to serve as a linchpin for introducing additional molecular complexity.

In 1-Ethenyl-3,3-dimethylpiperazin-2-one, the N-ethenyl group thus transforms the otherwise stable piperazinone core into a reactive building block, opening avenues for the synthesis of novel polymers, materials, and complex organic molecules.

Table 2: Key Synthetic Transformations of N-Ethenyl Groups

| Reaction Type | Description | Potential Product |

|---|---|---|

| Radical Polymerization | Chain-growth polymerization initiated by a radical species. | High molecular weight polymers. |

| Diels-Alder Reaction | [4+2] cycloaddition with a conjugated diene. | Fused bicyclic or polycyclic systems. |

| Heck Coupling | Palladium-catalyzed coupling with an aryl or vinyl halide. | Substituted styrenyl or dienyl heterocycles. |

| Hydroboration-Oxidation | Anti-Markovnikov addition of a hydroxyl group across the double bond. | N-(2-hydroxyethyl) substituted heterocycles. |

| Epoxidation | Oxidation of the double bond to form an epoxide ring. | N-oxiranylmethyl substituted heterocycles. |

Historical Development of Vinyl-Functionalized Nitrogen Heterocycles in Chemical Synthesis

The study of vinyl-functionalized nitrogen heterocycles is part of the broader history of heterocyclic chemistry, which has been foundational to the development of organic synthesis and medicinal chemistry. wikipedia.orgbritannica.com While simple heterocycles were isolated in the 19th century, the deliberate synthesis and functionalization of these rings evolved significantly throughout the 20th century.

The development of methods for N-vinylation and the use of vinyl-substituted nitrogen compounds as synthetic intermediates have seen notable milestones:

Early Discoveries: The groundwork for nitrogen heterocycle chemistry was laid with the discovery of compounds like phenyl azide (B81097) by Peter Grieß in 1864. nih.gov While not a direct precursor, this discovery opened the door to the rich chemistry of nitrogen-containing functional groups.

Rise of Polymer Chemistry: In the mid-20th century, the development of polymer science created a demand for new monomers. This spurred research into the synthesis of N-vinyl compounds like N-vinylpyrrolidone and N-vinylcarbazole, which became important industrial chemicals.

Modern Synthetic Methods: The late 20th and early 21st centuries have witnessed a surge in the development of sophisticated synthetic methods. The use of vinyl azides as versatile three-atom synthons for creating diverse N-heterocyclic skeletons has become a powerful strategy in organic synthesis. nih.govrsc.org These reactive intermediates can undergo thermal, photochemical, or metal-catalyzed reactions to form a wide variety of complex ring systems. rsc.org

Today, compounds like 1-Ethenyl-3,3-dimethylpiperazin-2-one represent the convergence of these historical threads: the combination of a biologically relevant heterocyclic scaffold with a synthetically versatile functional group, poised for application in materials science and drug discovery.

Structure

3D Structure

Properties

CAS No. |

4190-87-8 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-ethenyl-3,3-dimethylpiperazin-2-one |

InChI |

InChI=1S/C8H14N2O/c1-4-10-6-5-9-8(2,3)7(10)11/h4,9H,1,5-6H2,2-3H3 |

InChI Key |

QZTUSHQYSLGEFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(CCN1)C=C)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Ethenyl 3,3 Dimethylpiperazin 2 One and Its Derivatives

De Novo Synthetic Routes to the 1-Ethenyl-3,3-Dimethylpiperazin-2-one Core

Constructing the core structure of 1-ethenyl-3,3-dimethylpiperazin-2-one involves forming the heterocyclic ring with the required substituents in place. Key strategies include building the ring from a precursor already containing the N-ethenyl (vinyl) group or adding the vinyl group after the ring has been formed.

A direct approach to the target molecule involves the cyclization of a linear precursor that already incorporates the N-ethenyl moiety. This strategy relies on the synthesis of a suitable N-ethenyl-substituted diamine derivative which can then undergo an intramolecular reaction to form the piperazinone ring. For instance, a plausible route would involve the reaction of N-vinylethylenediamine with a derivative of 2-bromo-2-methylpropanoyl chloride. The resulting acyclic intermediate could then be induced to cyclize via intramolecular nucleophilic substitution, with the secondary amine displacing the bromide to form the six-membered ring.

While specific examples for 1-ethenyl-3,3-dimethylpiperazin-2-one are not prevalent in the literature, the principles are well-established in the synthesis of other heterocycles and macrocyclic peptides where functionalized termini are cyclized. nih.govnih.gov Success in this approach hinges on the stability of the N-vinyl group to the cyclization conditions and the efficient management of protecting groups to ensure regioselectivity.

An alternative and often more modular strategy is to first synthesize the 3,3-dimethylpiperazin-2-one (B1295987) core and then introduce the ethenyl group at the N1 position. This post-cyclization functionalization allows for greater flexibility and avoids potential complications of carrying the reactive vinyl group through the ring-forming steps.

Recent advances in N-vinylation chemistry provide efficient methods for this transformation. A notable example is the copper-catalyzed N-vinylation of amides and azoles using vinylsilanes. organic-chemistry.org A system employing copper(II) fluoride (B91410) (CuF₂) and 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an excellent catalyst for this reaction at room temperature, obviating the need for an external fluoride source. organic-chemistry.org Applying this to the 3,3-dimethylpiperazin-2-one substrate would involve reacting it with a suitable vinylsilane in the presence of the CuF₂/DMAP catalyst to yield the desired 1-ethenyl-3,3-dimethylpiperazin-2-one. This method is advantageous due to its mild conditions and tolerance of various functional groups. organic-chemistry.org

Palladium catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including piperazinones. organic-chemistry.orgacs.org These methods offer mild reaction conditions, high efficiency, and broad substrate compatibility. organic-chemistry.org One innovative approach involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org This process couples two carbons from the propargyl unit with a diamine component to form the heterocyclic ring with high regio- and stereochemical control. acs.org By selecting an appropriately substituted diamine and propargyl carbonate, this method could be adapted to produce the 3,3-dimethylpiperazin-2-one core, which could subsequently be vinylated.

Another palladium-catalyzed strategy is the intramolecular allylic amination. thieme-connect.com This involves the cyclization of an amino acid-derived substrate containing a sulfonamide nitrogen and an allylic acetate. The reaction proceeds via a π-allyl-palladium intermediate to form 3,5-disubstituted piperazinones in nearly quantitative yields. thieme-connect.com The choice of palladium source (Pd(0) vs. Pd(II)) and additives like lithium chloride can influence the reaction mechanism and the resulting diastereoselectivity. thieme-connect.com

| Method | Key Reagents | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Decarboxylative Cyclization | Propargyl carbonates, Diamines | Pd₂(dba)₃, Ligands (e.g., dppf) | Modular; High regio- and stereocontrol; Mild conditions. | acs.org |

| Intramolecular Allylic Amination | Allylic acetates derived from amino acids | Pd(OAc)₂, Ligands (e.g., dppe) | Forms 3,5-disubstituted piperazinones; High yields; Diastereoselectivity influenced by conditions. | thieme-connect.com |

| Asymmetric Hydrogenation | Pyrazin-2-ols | Pd(OCOCF₃)₂ / (R)-TolBINAP | Access to chiral piperazin-2-ones; Excellent enantioselectivities. | dicp.ac.cnrsc.org |

Stereoselective Synthesis of Chiral Analogs of 1-Ethenyl-3,3-Dimethylpiperazin-2-one

Introducing chirality into the piperazinone scaffold is crucial for medicinal chemistry applications. Advanced methodologies now allow for the catalytic asymmetric synthesis of these valuable compounds, providing access to enantiomerically enriched building blocks.

The catalytic enantioselective synthesis of piperazinones can be achieved through several palladium-catalyzed methods. One of the most elegant approaches is the asymmetric allylic alkylation of piperazin-2-one (B30754) enolates. nih.govcaltech.edu This method allows for the synthesis of both α-secondary and, notably, α-tertiary piperazin-2-ones in high yields and enantioselectivities. nih.govnih.gov The reaction typically utilizes a palladium catalyst derived from ligands such as electron-deficient phosphinooxazolines (PHOX) to control the stereochemical outcome. caltech.edu

Another powerful strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This reaction provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cn The process involves the hydrogenation of the aromatic pyrazine (B50134) precursor, which can exist in tautomeric equilibrium with the pyrazin-2-ol form, using a chiral palladium catalyst system. dicp.ac.cn

| Method | Catalyst/Ligand | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | [Pd₂(pmdba)₃] / PHOX Ligands | Differentially N-protected piperazin-2-ones | Good to excellent (up to 97% ee) | nih.gov, caltech.edu |

| Asymmetric Hydrogenation | Pd(OCOCF₃)₂ / (R)-TolBINAP | 5,6-Disubstituted pyrazin-2-ols | High (84-90% ee) | dicp.ac.cn |

When a chiral center already exists within the piperazinone ring, subsequent reactions can be controlled to produce a specific diastereomer. A novel method for generating highly functionalized piperazinones with excellent diastereocontrol utilizes a post-Ugi functionalization strategy. acs.org This process involves an initial Ugi four-component reaction, followed by an acid-mediated cyclization to form a 6-hydroxypiperazinone. acs.org This intermediate then generates an iminium ion precursor, which is subjected to nucleophilic addition. The pre-existing chiral center at the C-3 position directs the nucleophile to attack preferentially from the less-hindered face, resulting in high diastereoselectivity for the anti-product. acs.org This methodology allows for the introduction of a wide variety of functional groups with stereochemical control, adding to the structural diversity of accessible piperazinones. acs.org

Similarly, diastereoselective alkylation can be used to introduce a second stereocenter. For example, the Williams-Dellaria protocol using potassium hexamethyldisilazide (KHMDS) followed by an electrophile like benzyl (B1604629) bromide has been used to install a substituent trans to an existing one on the piperazinone ring as the exclusive stereoisomer. clockss.org

Principles of Green Chemistry in the Synthesis of 1-Ethenyl-3,3-Dimethylpiperazin-2-one

The application of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, is a critical aspect of modern synthetic chemistry. However, research explicitly detailing these principles for the synthesis of 1-ethenyl-3,3-dimethylpiperazin-2-one has not been identified.

Development of Solvent-Free or Low-Solvent Reaction Systems

There is no available research data or published findings on the development of solvent-free or low-solvent reaction systems specifically for the synthesis of 1-ethenyl-3,3-dimethylpiperazin-2-one. The exploration of reaction conditions that minimize solvent use, such as solid-state synthesis or reactions in supercritical fluids, remains an unaddressed area for this compound.

Exploration of Catalyst-Efficient and Sustainable Synthetic Pathways

Similarly, the scientific literature lacks specific studies on catalyst-efficient and sustainable synthetic pathways for 1-ethenyl-3,3-dimethylpiperazin-2-one. Research into the use of non-toxic, earth-abundant metal catalysts, organocatalysts, or biocatalytic methods for its preparation has not been reported. Consequently, there are no detailed research findings or data tables to present on this topic.

Iii. Mechanistic Investigations into the Chemical Reactivity of 1 Ethenyl 3,3 Dimethylpiperazin 2 One

Reactivity Profiles of the N-Ethenyl Moiety

The N-ethenyl group, also known as a vinyl group, attached to the nitrogen atom at position 1 of the piperazinone ring, is the primary site of many chemical reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent amide carbonyl group, which polarizes the double bond and makes it susceptible to various transformations.

The double bond of the N-ethenyl group can undergo both electrophilic and nucleophilic addition reactions. In electrophilic additions, the double bond acts as a nucleophile, attacking an electrophilic species. Conversely, in nucleophilic additions, a nucleophile attacks one of the carbon atoms of the double bond. This latter process, often termed conjugate or Michael addition, is particularly relevant for N-vinyl heterocycles. thieme-connect.com

The polarization of the vinyl group by the amide functionality makes the β-carbon atom electrophilic and susceptible to attack by nucleophiles. A wide array of carbon- and heteroatom-centered nucleophiles can participate in these conjugate addition reactions. thieme-connect.comresearchgate.net For instance, active methylene compounds, such as malonate esters and 1,3-dicarbonyl compounds, can add across the double bond, often catalyzed by acid or base, to form new carbon-carbon bonds. acs.org This method is a valuable tool for the synthesis of more complex functionalized heterocyclic compounds. thieme-connect.com

Below is a table summarizing representative nucleophilic addition reactions to N-vinyl heterocycles:

As a monomer, 1-ethenyl-3,3-dimethylpiperazin-2-one can undergo polymerization. The N-vinyl amide structure is known to be polymerizable, often through radical mechanisms. mcmaster.ca Controlled radical polymerization (CRP) techniques are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures. researchgate.net

Several CRP methods have been successfully applied to N-vinyl monomers, including N-vinylamides. nih.govresearchgate.net These include:

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization: This technique utilizes a chain transfer agent to mediate the polymerization, allowing for good control over the process.

Atom Transfer Radical Polymerization (ATRP): While less common for N-vinylamides, biocatalytic versions of ATRP have been developed for similar monomers like N-vinylimidazole. rsc.org

Organotellurium-Mediated Radical Polymerization (TERP): This method has been shown to be effective for the controlled polymerization of acyclic N-vinylamides, yielding polymers with low dispersity. nih.govresearchgate.net

The resulting polymers, poly(1-ethenyl-3,3-dimethylpiperazin-2-one), would possess a unique combination of properties derived from the piperazinone side chains, potentially leading to applications in areas such as biomaterials or specialty polymers.

The vinyl group can also participate in cycloaddition reactions, where it reacts with a 1,3-dipole to form a five-membered ring. These [3+2] cycloaddition reactions are a powerful tool for the synthesis of complex heterocyclic systems. nih.gov

A notable example is the reaction of N-vinyl amides with vinyl azides, which can proceed through an initial [3+2] azide-enolate cycloaddition. nih.govresearchgate.net This reaction can lead to the formation of various nitrogen-containing heterocycles. thieme-connect.comchemrxiv.org The specific outcome of the reaction can be influenced by the nature of the reactants and the reaction conditions.

Mechanistic Studies of the Piperazinone Ring System Reactivity

While the N-ethenyl group is often the primary site of reactivity, the piperazinone ring itself can also undergo a variety of chemical transformations.

While not directly applicable to the saturated piperazinone ring of 1-ethenyl-3,3-dimethylpiperazin-2-one, related piperazine (B1678402) derivatives can be involved in ring-opening processes. acs.orgrsc.org For instance, oxidative bioactivation of certain piperazine rings can lead to the formation of reactive intermediates that undergo ring-opening followed by rearrangement. acs.org

The C3-dimethyl group is generally unreactive towards many reagents. However, modern C-H functionalization techniques could potentially be employed to introduce new substituents at this position. mdpi.com Photoredox catalysis, for example, has been used for the C-H arylation and vinylation of N-Boc protected piperazines. mdpi.com

The nitrogen atom at the N4 position, being a secondary amine, is a key site for functionalization. It can undergo a variety of reactions typical of secondary amines, such as:

Alkylation: Reaction with alkyl halides to introduce alkyl groups.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper.

These reactions allow for the synthesis of a wide range of N4-substituted piperazinone derivatives, which can be used to modulate the properties of the molecule for various applications.

Catalytic Transformations Involving 1-Ethenyl-3,3-Dimethylpiperazin-2-one

The presence of the vinyl group attached to the nitrogen atom of the piperazinone ring opens avenues for a range of catalytic transformations, allowing for the introduction of molecular complexity and the synthesis of novel derivatives. Both metal-catalyzed and organocatalytic methods are, in principle, applicable to functionalize this moiety.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The vinyl group of N-vinyl lactams, such as 1-ethenyl-3,3-dimethylpiperazin-2-one, can potentially participate in several well-established cross-coupling reactions.

Detailed experimental data on the metal-catalyzed cross-coupling reactions specifically for 1-ethenyl-3,3-dimethylpiperazin-2-one is scarce in peer-reviewed journals. However, the reactivity of similar N-vinyl amides and lactams in reactions such as the Heck and Suzuki-Miyaura couplings provides a strong basis for predicting its behavior.

For instance, in a hypothetical Heck-type reaction , 1-ethenyl-3,3-dimethylpiperazin-2-one would be expected to couple with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction would likely proceed through the standard catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination to yield a substituted piperazinone.

Table 1: Hypothetical Parameters for a Heck Cross-Coupling Reaction of 1-Ethenyl-3,3-Dimethylpiperazin-2-one

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, NMP, Acetonitrile (B52724) |

| Temperature | 80-120 °C |

| Reactant | Aryl iodide, Aryl bromide |

| Expected Product | 1-(Arylvinyl)-3,3-dimethylpiperazin-2-one |

This table represents plausible conditions based on known Heck reactions of similar substrates and is for illustrative purposes.

Similarly, a Suzuki-Miyaura coupling could be envisioned where the vinyl group, after conversion to a vinylboronate ester, couples with an aryl halide. Alternatively, if a borylated version of the piperazinone were available, it could couple with a vinyl halide.

Organocatalysis offers a complementary approach to metal catalysis, often providing unique reactivity and selectivity under mild conditions. The enamide-like structure of 1-ethenyl-3,3-dimethylpiperazin-2-one makes it a suitable substrate for various organocatalytic transformations.

The activation of the vinyl group can be achieved through the formation of a reactive iminium ion intermediate upon protonation or Lewis acid coordination to the carbonyl oxygen. This activation enhances the electrophilicity of the β-carbon of the vinyl group, making it susceptible to nucleophilic attack.

Chiral Brønsted acids or chiral amines are commonly used as organocatalysts for asymmetric additions to enamide-type substrates. For example, a chiral phosphoric acid could catalyze the enantioselective addition of a nucleophile to the ethenyl group.

Table 2: Potential Organocatalytic Reactions of 1-Ethenyl-3,3-Dimethylpiperazin-2-one

| Reaction Type | Catalyst Type | Nucleophile/Reactant | Expected Product |

| Michael Addition | Chiral Amine / Thiourea | Malonates, Nitroalkanes | Adduct at the β-position of the vinyl group |

| Friedel-Crafts Alkylation | Chiral Brønsted Acid | Indoles, Pyrroles | Arylated piperazinone derivative |

| [4+2] Cycloaddition | Chiral Diamine | Dienes | Piperazinone-fused cyclic system |

This table outlines potential organocatalytic transformations based on the known reactivity of enamides and N-vinyl lactams.

The mechanism of these reactions would typically involve the formation of a transient chiral complex between the organocatalyst and the substrate, which then directs the stereochemical outcome of the nucleophilic attack. Despite the logical extension of these well-established organocatalytic methods to 1-ethenyl-3,3-dimethylpiperazin-2-one, specific experimental studies and detailed research findings for this particular compound are not readily found in the current scientific literature. Further research is needed to explore and validate these potential catalytic transformations.

Iv. Advanced Structural Elucidation and Conformational Analysis of 1 Ethenyl 3,3 Dimethylpiperazin 2 One

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization

Multidimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are fundamental for establishing the connectivity of atoms. For a molecule like 1-ethenyl-3,3-dimethylpiperazin-2-one, these experiments would confirm the piperazinone ring structure, the gem-dimethyl substitution at the C3 position, and the N-ethenyl group.

In the synthesis of complex molecules, NMR is invaluable for identifying reaction intermediates and characterizing product mixtures without the need for separation. For instance, in the synthesis of N-substituted piperazines, intermediates can be identified by the appearance of unique sets of signals in the NMR spectrum. By monitoring the reaction progress with ¹H NMR, the consumption of starting materials and the formation of intermediates and the final product can be tracked, providing crucial insights into the reaction mechanism.

The piperazine (B1678402) ring can exist in various conformations, such as chair, boat, and twist-boat forms. The substituents on the ring influence the conformational equilibrium. For N-acyl piperazines, the rotation around the amide bond is restricted, leading to the presence of different rotamers in solution. rsc.orgnih.gov

Temperature-dependent NMR studies are particularly insightful for analyzing these dynamic processes. rsc.org As the temperature is lowered, the rate of conformational exchange slows down, and separate signals for the different conformers may be observed. The temperature at which these signals coalesce can be used to calculate the energy barrier for the conformational change. rsc.org For N-benzoylated piperazines, two distinct dynamic processes have been observed: the rotation of the amide bond and the ring inversion of the piperazine chair. rsc.org The activation energy barriers for these processes have been determined to be between 56 and 80 kJ mol⁻¹. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful technique for determining the spatial proximity of protons, which is crucial for conformational analysis. For example, in substituted piperidin-4-one oximes, which are structurally related to piperazinones, NOESY has been used to support the existence of boat conformations. researchgate.net Similar NOESY experiments on 1-ethenyl-3,3-dimethylpiperazin-2-one would reveal through-space correlations between the protons of the ethenyl group and the piperazinone ring, helping to define the preferred orientation of the N-substituent.

Table 1: Representative ¹H NMR Data for an N-Acyl Piperazine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2', H-6' (Aromatic) | 7.42 | d | 7.8 |

| H-3', H-5' (Aromatic) | 7.35 | t | 7.8 |

| H-4' (Aromatic) | 7.30 | t | 7.8 |

| H-2, H-6 (Piperazine) | 3.80 | br s | - |

| H-3, H-5 (Piperazine) | 3.45 | br s | - |

| Note: This is a representative table based on data for N-benzoylpiperazine and is intended for illustrative purposes. |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the molecule. mdpi.com This technique is the gold standard for unambiguous structure determination.

The arrangement of molecules in a crystal lattice is determined by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov Understanding these interactions is crucial for predicting the physical properties of a crystalline solid.

Table 2: Crystallographic Data for a Representative Heterocyclic Compound (Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (2) |

| b (Å) | 20.4567 (4) |

| c (Å) | 11.2345 (3) |

| β (°) | 95.678 (1) |

| Volume (ų) | 2301.2 (1) |

| Z | 4 |

| Note: This data is for a related heterocyclic compound and is for illustrative purposes only. nih.gov |

X-ray crystallography is an essential tool for the unambiguous determination of the absolute configuration of chiral molecules. rsc.org For a chiral analog of 1-ethenyl-3,3-dimethylpiperazin-2-one, a single crystal X-ray diffraction study would provide definitive proof of its stereochemistry.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry Assignment (if chiral analogs are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the stereochemistry of molecules. These methods measure the differential absorption or rotation of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov The experimental VCD spectrum is compared with the theoretical spectrum calculated for a specific enantiomer using quantum mechanical methods. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This method is particularly valuable when it is difficult to obtain crystals suitable for X-ray crystallography. nih.gov

Electronic Circular Dichroism (ECD) is another chiroptical technique used for stereochemical analysis, particularly for molecules containing chromophores that absorb UV-visible light. mdpi.com The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the stereochemistry of the molecule.

For a chiral analog of 1-ethenyl-3,3-dimethylpiperazin-2-one, a combination of VCD and ECD spectroscopy with theoretical calculations would be a powerful approach to determine its absolute configuration in solution. mdpi.com

No Publicly Available Computational Chemistry and Theoretical Investigation Data for 1-Ethenyl-3,3-dimethylpiperazin-2-one

Following a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical investigation data was found for the compound “Piperazinone, 1-ethenyl-3,3-dimethyl-(9ci),” also known as 1-Ethenyl-3,3-dimethylpiperazin-2-one.

This article aimed to provide a detailed analysis based on the following outline:

V. Computational Chemistry and Theoretical Investigations on 1-Ethenyl-3,3-Dimethylpiperazin-2-one

V. Computational Chemistry and Theoretical Investigations on 1 Ethenyl 3,3 Dimethylpiperazin 2 One

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Despite targeted searches for scholarly articles and data pertaining to quantum chemical calculations, frontier molecular orbital (FMO) analysis, transition state modeling, protonation and tautomerism studies, molecular dynamics simulations, and the prediction of spectroscopic parameters for this specific molecule, no relevant research findings have been published or made available in the public domain.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested. The absence of such data precludes the creation of data tables and the discussion of research findings related to the computational and theoretical properties of 1-Ethenyl-3,3-dimethylpiperazin-2-one.

Vi. Applications of 1 Ethenyl 3,3 Dimethylpiperazin 2 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Architectures

1-Ethenyl-3,3-dimethylpiperazin-2-one possesses a vinyl group attached to a nitrogen atom within a cyclic amide (lactam) structure. This combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex heterocyclic systems. The vinyl group can act as a dienophile in Diels-Alder reactions or as a Michael acceptor, while the lactam ring can be either retained in the final structure or serve as a precursor to other functionalities.

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, could potentially utilize 1-Ethenyl-3,3-dimethylpiperazin-2-one. For instance, reactions that proceed through C-H activation could lead to the fusion of new rings. Palladium-catalyzed C–H allylation/annulation reactions of amides with allylic alcohols have been shown to construct 3,4-dihydroisoquinolones. acs.org While this example involves an aryl amide, a similar strategy could theoretically be adapted for vinyl amides.

Furthermore, the vinyl group could participate in cycloaddition reactions to build new rings. For example, the Diels-Alder reaction, a powerful tool for forming six-membered rings, typically involves an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.comkhanacademy.org The vinyl amide functionality of 1-Ethenyl-3,3-dimethylpiperazin-2-one could act as a dienophile, particularly when activated by a Lewis acid. digitellinc.comnih.gov This would allow for the construction of complex polycyclic systems incorporating the piperazinone core.

The diversification of the piperazinone scaffold could also be achieved through various reactions of the vinyl group, such as hydroformylation, Heck coupling, or epoxidation, to introduce new functional groups that can be further elaborated.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency in generating molecular complexity. nih.gov Vinyl amides can participate in MCRs. For example, tandem three-component reactions of aldehydes, alkyl vinyl ketones, and amides have been developed. researchgate.net It is conceivable that 1-Ethenyl-3,3-dimethylpiperazin-2-one could be integrated into novel MCRs, where the vinyl group acts as a reactive component to build complex molecular architectures in a single pot.

Scaffold for the Design of Ligands in Asymmetric Catalysis

The piperazinone scaffold is a common feature in chiral ligands for asymmetric catalysis. The rigidity of the ring and the presence of multiple sites for substitution allow for the fine-tuning of the steric and electronic properties of the ligand. While no specific use of 1-Ethenyl-3,3-dimethylpiperazin-2-one as a ligand scaffold has been reported, its structure presents several possibilities.

The vinyl group could be functionalized to introduce coordinating atoms like phosphorus or sulfur. For instance, a hydrophosphination reaction could install a phosphine (B1218219) moiety, a key component of many successful chiral ligands. Alternatively, the piperazinone ring itself could be modified. The synthesis of piperazine-based ligands is a well-established field, and the core of 1-Ethenyl-3,3-dimethylpiperazin-2-one could be adapted for this purpose. The gem-dimethyl group at the 3-position could provide a specific steric environment that might be beneficial for enantioselectivity in certain catalytic transformations.

Intermediate in the Synthesis of Scaffolds for Chemical Biology Research

Piperazine (B1678402) and its derivatives are prevalent scaffolds in medicinal chemistry and chemical biology due to their favorable pharmacokinetic properties and their ability to interact with a variety of biological targets. nih.gov 1-Ethenyl-3,3-dimethylpiperazin-2-one could serve as a valuable intermediate for the synthesis of novel scaffolds for chemical biology research.

The vinyl group of 1-Ethenyl-3,3-dimethylpiperazin-2-one provides a handle for the rapid generation of diverse compound libraries. Through reactions such as Michael additions, cycloadditions, and cross-coupling reactions, a wide array of substituents can be introduced at the vinyl position. This would allow for the creation of a library of related compounds with varying functionalities, which could then be screened against biological targets to identify new hits for drug discovery or to probe biological pathways. The piperazinone core would serve as a constant structural motif, allowing for the systematic exploration of the chemical space around it.

Advanced probe molecules are essential tools in chemical biology for studying the function of biomolecules in their native environment. These probes often contain a reactive group for covalent labeling of the target, a reporter tag for detection (e.g., a fluorophore or a biotin), and a recognition element that directs the probe to its target. The vinyl group of 1-Ethenyl-3,3-dimethylpiperazin-2-one could be functionalized to incorporate any of these components. For example, it could be converted into a reactive "warhead" for covalent inhibition studies or serve as an attachment point for a fluorescent dye. The piperazinone scaffold itself could be designed to mimic a known ligand for a particular protein, thereby directing the probe to its intended target.

Vii. Advanced Analytical Methodologies for the Characterization and Quantification of 1 Ethenyl 3,3 Dimethylpiperazin 2 One

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in the pharmaceutical and chemical industries for separating and analyzing the components of a mixture. For 1-ethenyl-3,3-dimethylpiperazin-2-one, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical roles in quality control and process understanding.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like 1-ethenyl-3,3-dimethylpiperazin-2-one. The development of a robust HPLC method is crucial for separating the target compound from starting materials, intermediates, and potential byproducts. A typical method involves a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The inclusion of a buffer may be necessary to ensure consistent ionization and peak shape. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. The retention time of the compound under specific conditions is a key identifier, while the peak area provides quantitative information about its concentration.

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides a non-polar stationary phase for effective separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (Gradient) | Allows for the elution of a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak resolution. |

| Detection | UV at 220 nm | Provides sensitive detection of the vinyl group and the piperazinone core. |

| Injection Volume | 10 µL | Standard volume for reproducible quantitative analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

For the analysis of volatile impurities or byproducts that may be present in samples of 1-ethenyl-3,3-dimethylpiperazin-2-one, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. In this technique, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. This allows for the confident identification of even minor volatile components.

Hyphenated Techniques for Structural Confirmation in Complex Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples. These are particularly valuable for confirming the structure of target compounds and identifying unknown substances at trace levels.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for detecting and quantifying trace amounts of 1-ethenyl-3,3-dimethylpiperazin-2-one in complex matrices. The first mass spectrometer (MS1) can be set to isolate the molecular ion of the target compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. This specificity allows for accurate quantification even in the presence of co-eluting impurities.

| Stage | Parameter | Purpose |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the target molecule for mass analysis. |

| MS1 | Precursor Ion Scan (e.g., m/z 155.12) | Isolates the molecular ion of 1-ethenyl-3,3-dimethylpiperazin-2-one. |

| Collision Energy | Optimized for specific transitions | Induces fragmentation of the precursor ion. |

| MS2 | Product Ion Scan | Detects the characteristic fragment ions for structural confirmation and quantification. |

NMR-Based Mixture Analysis for Reaction Progress and Byproduct Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. While often used for purified samples, NMR can also be applied to analyze complex reaction mixtures. By taking NMR spectra at different time points during the synthesis of 1-ethenyl-3,3-dimethylpiperazin-2-one, one can monitor the disappearance of starting material signals and the appearance of product signals. The integration of these signals provides a quantitative measure of the reaction's progress. Furthermore, the emergence of unexpected signals can indicate the formation of byproducts, and advanced 2D NMR techniques (such as COSY and HMQC) can be employed to determine their structures without the need for immediate isolation.

Viii. Future Research Directions and Emerging Paradigms in 1 Ethenyl 3,3 Dimethylpiperazin 2 One Chemistry

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of robust and efficient synthetic routes is fundamental to enabling further study of any compound. For 1-ethenyl-3,3-dimethylpiperazin-2-one, future research could focus on:

Catalytic Approaches: Investigating transition-metal catalyzed cross-coupling reactions to introduce the ethenyl group onto a 3,3-dimethylpiperazin-2-one (B1295987) precursor. This could offer a more efficient and atom-economical alternative to traditional methods.

Flow Chemistry: Utilizing microreactor technology to optimize reaction conditions, improve safety, and facilitate scalable synthesis. Continuous flow processes can offer precise control over temperature, pressure, and reaction time, potentially leading to higher yields and purities.

Biocatalysis: Exploring enzymatic transformations to achieve stereoselective synthesis, which could be crucial if chiral derivatives of the compound are of interest for specific applications.

Deeper Mechanistic Insights into Complex and Unprecedented Transformations

A thorough understanding of the reactivity of 1-ethenyl-3,3-dimethylpiperazin-2-one is paramount. Future investigations should aim to elucidate the mechanisms of its potential transformations. This could involve:

Cycloaddition Reactions: The presence of the vinyl group suggests the potential for participation in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. Mechanistic studies, potentially employing isotopic labeling and computational modeling, could reveal the stereochemical and regiochemical outcomes of these reactions.

Polymerization Mechanisms: If the compound is to be explored as a monomer, understanding the kinetics and mechanism of its polymerization (e.g., free radical, cationic, or anionic) will be critical for controlling polymer properties.

Integration with High-Throughput Experimentation and Automation in Synthesis

To accelerate the discovery of new reactions and optimize existing ones, high-throughput experimentation (HTE) and automated synthesis platforms could be invaluable. This would enable the rapid screening of a wide range of catalysts, solvents, and reaction conditions for the synthesis and derivatization of 1-ethenyl-3,3-dimethylpiperazin-2-one. The data generated from these experiments could be used to build predictive models for reaction outcomes.

Advanced Applications in Functional Materials Science, Beyond Molecular Synthesis

The unique structural features of 1-ethenyl-3,3-dimethylpiperazin-2-one, namely the reactive vinyl group and the polar lactam functionality, suggest its potential as a building block for advanced materials. Future research in this area could explore its use as:

A Monomer in Specialized Polymers: The vinyl group allows for polymerization, potentially leading to novel polymers with tailored properties. The presence of the dimethylpiperazinone ring could impart specific characteristics to the polymer, such as thermal stability, altered solubility, or the ability to engage in specific intermolecular interactions.

A Component in Coatings and Adhesives: The reactivity of the ethenyl group could be harnessed for the development of cross-linkable coatings or adhesives with enhanced performance characteristics.

Interdisciplinary Research Leveraging Computational Design and Data-Driven Approaches in Chemical Discovery

The synergy between computational chemistry and experimental work is a powerful driver of modern chemical research. For 1-ethenyl-3,3-dimethylpiperazin-2-one, this interdisciplinary approach could be transformative:

Computational Prediction of Properties: Density Functional Theory (DFT) and other computational methods could be used to predict the electronic, spectroscopic, and reactive properties of the molecule, guiding experimental design.

Data-Driven Discovery of Derivatives: Machine learning algorithms could be trained on data from HTE to predict the properties and synthetic accessibility of novel derivatives, accelerating the discovery of new functional molecules based on the 1-ethenyl-3,3-dimethylpiperazin-2-one scaffold. This data-driven approach can help in identifying promising candidates for specific applications, thereby streamlining the research and development process.

Q & A

Basic: What synthetic methodologies are recommended for preparing Piperazinone derivatives with ethenyl and dimethyl substituents?

Answer:

The synthesis of substituted piperazinones typically involves cyclization reactions or functionalization of pre-existing piperazine scaffolds. For ethenyl and dimethyl substituents, strategies may include:

- Boc-protected intermediates : Use 1-(2-N-Boc-aminoethyl)piperazine as a starting material to introduce substituents via nucleophilic substitution or cross-coupling reactions .

- Ring-closing metathesis : Ethenyl groups can be introduced using Grubbs catalysts, as demonstrated in cyclopropane and cyclobutane derivatives .

- Methylation : Dimethyl groups are added via reductive amination or alkylation with methyl iodide under inert conditions .

Key Validation : Confirm regioselectivity using HPLC (>97% purity thresholds) and monitor reaction progress via TLC .

Basic: How can spectroscopic techniques (NMR, IR) be optimized to confirm the structural integrity of Piperazinone derivatives?

Answer:

- ¹H/¹³C NMR : Focus on characteristic shifts for the piperazinone ring (δ 2.5–3.5 ppm for N-CH3 and δ 4.0–5.0 ppm for ethenyl protons). For example, 3,6-dimethylpiperazinone derivatives show distinct methyl singlet resonances at δ 1.2–1.4 ppm .

- IR Spectroscopy : Validate carbonyl stretches (C=O) at 1650–1700 cm⁻¹ and secondary amine (N-H) bends at 3300–3500 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to confirm molecular ions (e.g., C10H16N2O: expected m/z 184.2786) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of Piperazinone-based antiviral inhibitors?

Answer:

SAR optimization for antiviral activity involves:

- Substituent Analysis : Bicyclic aryl groups (e.g., 2-indole, benzofuran) at N4 enhance binding affinity, as shown in Lassa virus entry inhibitors .

- Enantiomeric Control : Chiral synthesis (e.g., (3S,6S)-stereochemistry) improves selectivity. Resolve enantiomers via chiral HPLC or asymmetric catalysis .

- Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding with the piperazinone carbonyl .

Data Contradictions : Address discrepancies between in vitro (IC50) and in vivo efficacy by adjusting logP values (e.g., phenethyl vs. ethyl substituents at C6) .

Advanced: What methodological approaches resolve discrepancies in pharmacological data between in vitro and in vivo models for Piperazinone derivatives?

Answer:

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation of ethenyl groups) .

- Protein Binding Studies : Measure plasma protein binding via equilibrium dialysis; high binding (>95%) may reduce free drug concentrations in vivo .

- Dosage Adjustments : Optimize dosing regimens using pharmacokinetic modeling (e.g., NONMEM) to account for bioavailability differences .

Basic: What safety protocols are critical for handling Piperazinone derivatives in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks (Category 2 hazards) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic decomposition products (e.g., nitrogen oxides) .

- Spill Management : Neutralize acidic/basic spills with appropriate absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the reactivity of Piperazinone derivatives in nucleophilic environments?

Answer:

- DFT Calculations : Use Gaussian 09 to model transition states and predict reaction pathways (e.g., nucleophilic attack at the carbonyl group) .

- pKa Prediction : Tools like MarvinSketch estimate basicity of piperazine nitrogens, guiding pH-dependent stability .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for reactions involving ethenyl groups .

Basic: What chromatographic methods are suitable for purity analysis of Piperazinone derivatives?

Answer:

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) and UV detection at 254 nm .

- GC-MS : Analyze volatile derivatives (e.g., trimethylsilyl ethers) for low-molecular-weight impurities .

- TLC Validation : Employ silica gel plates with iodine staining to monitor reaction progress (Rf values ~0.3–0.5 in ethyl acetate/hexane) .

Advanced: How can enantiomeric purity of chiral Piperazinone derivatives be ensured during synthesis?

Answer:

- Chiral Auxiliaries : Incorporate Evans oxazolidinones to control stereochemistry during alkylation steps .

- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.